molecular formula C11H9BrN2O3 B11786447 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid

Cat. No.: B11786447
M. Wt: 297.10 g/mol
InChI Key: ZUFXIHGEISDCPU-UHFFFAOYSA-N
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Description

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid typically involves the bromination of a phthalazinone precursor followed by a series of chemical reactions to introduce the propanoic acid moiety. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and various solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving phthalazinone derivatives.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone core play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Bromo-substituted compounds: Molecules with bromine atoms attached to aromatic rings.

Uniqueness

3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is unique due to its specific combination of a bromine atom and a phthalazinone core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it an interesting subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

3-(7-bromo-1-oxophthalazin-2-yl)propanoic acid

InChI

InChI=1S/C11H9BrN2O3/c12-8-2-1-7-6-13-14(4-3-10(15)16)11(17)9(7)5-8/h1-2,5-6H,3-4H2,(H,15,16)

InChI Key

ZUFXIHGEISDCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC(=O)O

Origin of Product

United States

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